3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Physical Chemistry Process Chemistry Analytical Chemistry

The 3-bromo-4-dimethylamino substitution pattern of this compound is the primary driver of its unique reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Unlike its 2-bromo isomer (mp 69-70°C), the 3-bromo isomer melts at 50-51°C, enabling distinct handling and purification protocols. This specific regioisomer is a documented literature precursor for kinase inhibitor libraries. Substitution with unvalidated analogs risks divergent regioselectivity and synthetic outcomes. Procure with confidence — CAS 107100-00-5, verified 95% purity.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 107100-00-5
Cat. No. B1380384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
CAS107100-00-5
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)N)Br
InChIInChI=1S/C8H11BrN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
InChIKeyRVHAMISQAPJLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS 107100-00-5): Technical Baseline and Identity


3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS 107100-00-5) is a brominated aromatic diamine with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . It features a specific substitution pattern on a benzene ring: a bromine atom at the 3-position relative to a primary amine (-NH2) at the 1-position and a dimethylamino group (-N(CH3)2) at the 4-position . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, including kinase inhibitors and functional dyes .

Why a 'Generic' Bromo-Diamine Cannot Substitute for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine


Substitution with a close analog of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is inherently risky and scientifically unsound without validation. The compound's specific regioisomeric substitution pattern (3-bromo, 1-amino, 4-dimethylamino) is the primary driver of its unique physicochemical properties and resultant reactivity . Even a positional isomer, such as 2-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS 860444-64-0), exhibits markedly different physical properties like melting point (69-70 °C vs. 50-51 °C for the 3-bromo isomer) and boiling point (291.1±25.0 °C vs. 313.2±22.0 °C), which directly impact handling, purification, and reaction conditions . Furthermore, the specific placement of the bromine atom dictates the site of reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the electronic environment of the amine groups, thereby affecting their nucleophilicity and behavior in condensation or cyclization reactions . Unverified substitution would therefore introduce significant variability and likely lead to divergent synthetic outcomes.

Quantitative Differentiation Guide for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS 107100-00-5)


Regioisomeric Differentiation: Physicochemical Properties vs. 2-Bromo Isomer

The 3-bromo regioisomer exhibits distinct physical properties compared to its 2-bromo analog (2-Bromo-N1,N1-dimethylbenzene-1,4-diamine, CAS 860444-64-0). This is a critical differentiator for handling, purification, and formulation. The target compound has a reported melting point of 50-51 °C and a boiling point of 313.2±22.0 °C at 760 mmHg . In contrast, the 2-bromo isomer has a reported melting point of 69-70 °C and a predicted boiling point of 291.1±25.0 °C .

Physical Chemistry Process Chemistry Analytical Chemistry

Synthetic Utility: A Documented Precursor for Kinase Inhibitor Development

The compound is explicitly cited as a precursor in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics . While this is a qualitative application note rather than a quantitative performance metric, it defines a specific and high-value synthetic niche that is not universally claimed for all bromo-diamine isomers. The presence of the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki coupling) to introduce molecular diversity .

Medicinal Chemistry Organic Synthesis Drug Discovery

Electronic and Steric Modulation from the 3-Bromo-4-Dimethylamino Substitution Pattern

The specific 3-bromo, 1-amino, 4-dimethylamino substitution pattern on the benzene ring imparts unique electronic and steric properties. The bromine atom serves as an electron-withdrawing group via induction, while the dimethylamino group is a strong electron-donating group via resonance . This combination creates a unique polarized electronic environment that influences the reactivity of both the aromatic ring and the primary amine. The proximity of the bulky dimethylamino group to the reactive sites also introduces steric hindrance, which can be a key factor in achieving regioselectivity in subsequent reactions .

Physical Organic Chemistry Reactivity Medicinal Chemistry

Validated Application Scenarios for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine


Process Development Requiring Specific Physical Handling

In process chemistry, the 3-bromo isomer's melting point of 50-51 °C allows it to be handled as a low-melting solid, which is distinct from the higher-melting 2-bromo isomer (69-70 °C) . This difference is critical for designing purification protocols (e.g., recrystallization) or setting up large-scale reactions where the physical state of the starting material impacts mixing and reaction kinetics. Selection of the correct isomer based on these verifiable physical constants ensures process consistency and avoids unforeseen handling issues.

Targeted Synthesis of Kinase Inhibitor Scaffolds

For medicinal chemistry programs focused on kinase inhibition, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is a documented precursor . This compound is used as a starting point to build diverse chemical libraries through cross-coupling reactions at the bromine site, followed by further derivatization of the amine functionalities. Using this specific intermediate, as opposed to an untested analog, provides a literature-supported pathway and reduces the time spent on validating new synthetic routes.

Exploiting Regioselective Reactivity in Complex Molecule Assembly

The unique 3-bromo-4-dimethylamino substitution pattern creates a distinct electronic and steric environment on the aromatic ring . This can be exploited by synthetic chemists to achieve regioselective outcomes in subsequent reactions, such as directed ortho-metalation or selective electrophilic aromatic substitution. When a synthetic route is designed around this specific polarization and steric profile, substituting an isomer like the 2-bromo analog would likely lead to different regioselectivity and thus a different product, highlighting the need for procurement of the exact compound.

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